molecular formula C26H23N3O4S B422858 ETHYL (2Z)-2-[(1H-INDOL-3-YL)METHYLIDENE]-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

ETHYL (2Z)-2-[(1H-INDOL-3-YL)METHYLIDENE]-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B422858
M. Wt: 473.5g/mol
InChI Key: WDRIKOCCPGAYSG-BKUYFWCQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(1H-indol-3-ylmethylene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines This compound is characterized by its unique structure, which includes an indole moiety, a methoxyphenyl group, and a thiazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (2Z)-2-[(1H-INDOL-3-YL)METHYLIDENE]-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves a multi-step process. One common synthetic route includes the condensation of 1H-indole-3-carbaldehyde with 4-methoxybenzaldehyde in the presence of a base, followed by cyclization with thiourea and ethyl acetoacetate under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as solvent choice and catalyst selection, can further improve the yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1H-indol-3-ylmethylene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole and methoxyphenyl moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ETHYL (2Z)-2-[(1H-INDOL-3-YL)METHYLIDENE]-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity. The compound may also interfere with cellular processes such as DNA replication and protein synthesis, leading to its observed biological effects.

Comparison with Similar Compounds

Ethyl 2-(1H-indol-3-ylmethylene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:

    Thiazolopyrimidines: These compounds share the thiazolopyrimidine core but differ in their substituents, leading to variations in their chemical and biological properties.

    Indole Derivatives: Compounds with an indole moiety, such as indole-3-carbinol, which have different biological activities and applications.

    Methoxyphenyl Compounds: Compounds containing a methoxyphenyl group, such as 4-methoxyphenylacetic acid, which have distinct chemical reactivity and uses.

The uniqueness of ETHYL (2Z)-2-[(1H-INDOL-3-YL)METHYLIDENE]-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE lies in its combination of these structural features, resulting in a compound with diverse and potentially valuable properties.

Properties

Molecular Formula

C26H23N3O4S

Molecular Weight

473.5g/mol

IUPAC Name

ethyl (2Z)-2-(1H-indol-3-ylmethylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C26H23N3O4S/c1-4-33-25(31)22-15(2)28-26-29(23(22)16-9-11-18(32-3)12-10-16)24(30)21(34-26)13-17-14-27-20-8-6-5-7-19(17)20/h5-14,23,27H,4H2,1-3H3/b21-13-

InChI Key

WDRIKOCCPGAYSG-BKUYFWCQSA-N

SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC)C(=O)C(=CC4=CNC5=CC=CC=C54)S2)C

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC)C(=O)/C(=C/C4=CNC5=CC=CC=C54)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC)C(=O)C(=CC4=CNC5=CC=CC=C54)S2)C

Origin of Product

United States

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